![molecular formula C16H13FN2O5 B6410451 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-nitrobenzoic acid, 95% CAS No. 1261978-01-1](/img/structure/B6410451.png)
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-nitrobenzoic acid, 95%
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Overview
Description
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-nitrobenzoic acid (also known as 3-FENBA) is a synthetic compound with a wide range of potential applications in scientific research. It is a small molecule with a molecular weight of 285.3 g/mol, and is composed of a nitrogen atom, two oxygen atoms, three carbon atoms, one fluorine atom, and two hydrogen atoms. 3-FENBA has been used in various studies to investigate the mechanism of action and biochemical and physiological effects of various compounds.
Scientific Research Applications
3-FENBA has been used in various studies to investigate the mechanism of action and biochemical and physiological effects of various compounds. For example, it has been used to study the effect of drugs on the central nervous system, as well as to study the effects of various compounds on the cardiovascular system. Additionally, it has been used to study the effect of various compounds on the immune system and to investigate the mechanism of action of various compounds in cancer therapy.
Mechanism of Action
The mechanism of action of 3-FENBA is not fully understood. However, it is believed to act by binding to specific receptors in the cell membrane, which then triggers a cascade of biochemical reactions that lead to the desired effect. Additionally, it is believed to modulate the activity of various enzymes and proteins, which can lead to changes in the activity of various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-FENBA have been studied in various studies. It has been shown to modulate the activity of various enzymes and proteins, which can lead to changes in the activity of various physiological processes. Additionally, it has been shown to have an effect on the central nervous system, cardiovascular system, and immune system.
Advantages and Limitations for Lab Experiments
The advantages of using 3-FENBA in lab experiments include its low cost and simple synthesis method, its ability to bind to specific receptors in the cell membrane, and its ability to modulate the activity of various enzymes and proteins. However, there are some limitations to using 3-FENBA in lab experiments. For example, the effects of 3-FENBA on the body are not fully understood, and the compound is not approved for use in humans. Additionally, the compound is not approved for use in animals, meaning that it cannot be used in animal studies.
Future Directions
There are numerous potential future directions for research involving 3-FENBA. For example, further research could be conducted to better understand the mechanism of action of 3-FENBA, as well as its biochemical and physiological effects. Additionally, further research could be conducted to investigate the potential therapeutic applications of 3-FENBA, such as its potential use in cancer therapy. Finally, further research could be conducted to investigate the potential side effects of 3-FENBA, as well as its potential toxicity in humans and animals.
Synthesis Methods
3-FENBA is typically synthesized through a two-step process. The first step involves the reaction of 4-ethylcarbamoyl-3-fluorophenylacetic acid with nitrobenzene in the presence of a base catalyst. The second step involves the oxidation of the resulting product with hydrogen peroxide to form 3-FENBA. This synthesis method is simple, cost-effective, and environmentally friendly, making it an attractive option for researchers.
properties
IUPAC Name |
3-[4-(ethylcarbamoyl)-3-fluorophenyl]-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O5/c1-2-18-15(20)13-4-3-9(8-14(13)17)10-5-11(16(21)22)7-12(6-10)19(23)24/h3-8H,2H2,1H3,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGSWTYAQFJTKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691930 |
Source
|
Record name | 4'-(Ethylcarbamoyl)-3'-fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-nitrobenzoic acid | |
CAS RN |
1261978-01-1 |
Source
|
Record name | 4'-(Ethylcarbamoyl)-3'-fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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